4-(3-{[(E)-(1-benzyl-1H-indol-3-yl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[(E)-[(1-Benzyl-1H-indol-3-yl)methylidene]amino]imidazo[1,2-a]pyridin-2-yl}-2-ethoxyphenol is a complex organic compound that features a unique structure combining indole, imidazo[1,2-a]pyridine, and phenol moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(E)-[(1-Benzyl-1H-indol-3-yl)methylidene]amino]imidazo[1,2-a]pyridin-2-yl}-2-ethoxyphenol typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Imidazo[1,2-a]pyridine Moiety: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone.
Coupling Reactions: The indole and imidazo[1,2-a]pyridine moieties are then coupled using a suitable linker, such as a benzyl group, under basic conditions.
Final Assembly: The phenol group is introduced through an etherification reaction, where the ethoxy group is attached to the phenol ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The imine bond in the compound can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules due to its versatile functional groups.
Biology
Medicine
The compound is being investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry
It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-{3-[(E)-[(1-Benzyl-1H-indol-3-yl)methylidene]amino]imidazo[1,2-a]pyridin-2-yl}-2-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and imidazo[1,2-a]pyridine moieties can bind to active sites, altering the function of the target molecules and modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-{3-[(E)-[(1-Benzyl-1H-indol-3-yl)methylidene]amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol: Similar structure but with a methoxy group instead of an ethoxy group.
4-{3-[(E)-[(1-Benzyl-1H-indol-3-yl)methylidene]amino]imidazo[1,2-a]pyridin-2-yl}-2-hydroxyphenol: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in 4-{3-[(E)-[(1-Benzyl-1H-indol-3-yl)methylidene]amino]imidazo[1,2-a]pyridin-2-yl}-2-ethoxyphenol provides unique steric and electronic properties, potentially enhancing its biological activity and selectivity compared to similar compounds.
Properties
Molecular Formula |
C31H26N4O2 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
4-[3-[(E)-(1-benzylindol-3-yl)methylideneamino]imidazo[1,2-a]pyridin-2-yl]-2-ethoxyphenol |
InChI |
InChI=1S/C31H26N4O2/c1-2-37-28-18-23(15-16-27(28)36)30-31(35-17-9-8-14-29(35)33-30)32-19-24-21-34(20-22-10-4-3-5-11-22)26-13-7-6-12-25(24)26/h3-19,21,36H,2,20H2,1H3/b32-19+ |
InChI Key |
XZHLOEJDRZFKCB-BIZUNTBRSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=CN(C5=CC=CC=C54)CC6=CC=CC=C6)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)N=CC4=CN(C5=CC=CC=C54)CC6=CC=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.